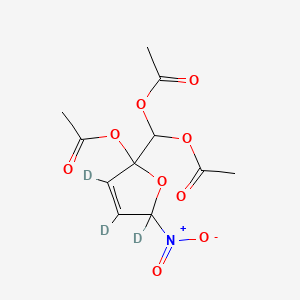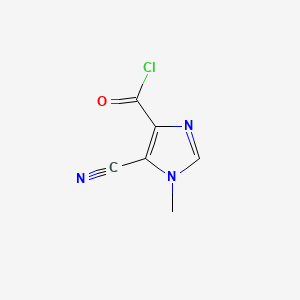
2,3-Dehydro Ketoconazole
概要
説明
2,3-Dehydro Ketoconazole is a derivative of ketoconazole, a well-known antifungal agent. This compound is characterized by its molecular formula C26H26Cl2N4O4 and a molecular weight of 529.41 g/mol
科学的研究の応用
2,3-Dehydro Ketoconazole has several scientific research applications:
Chemistry: Used as a model compound to study dehydrogenation reactions and the stability of dehydrogenated products.
Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of fungal infections.
Industry: Used in the development of new antifungal agents and other pharmaceuticals
作用機序
Target of Action
The primary target of 2,3-Dehydro Ketoconazole, similar to Ketoconazole, is the cytochrome P450 14α-demethylase (P45014DM) . This enzyme plays a crucial role in the sterol biosynthesis pathway that leads from lanosterol to ergosterol . Ergosterol is the fungal equivalent of cholesterol and is essential for maintaining the fluidity and integrity of fungal cell membranes .
Mode of Action
This compound interacts with its target, P45014DM, and inhibits its function . This inhibition prevents the synthesis of ergosterol, leading to an increase in membrane fluidity and preventing the growth of the fungus . By blocking the production of ergosterol, this compound disrupts the cell membrane structure, leading to increased cellular permeability and ultimately the inhibition of fungal growth .
Biochemical Pathways
The inhibition of P45014DM by this compound disrupts the sterol biosynthesis pathway . This disruption prevents the conversion of lanosterol to ergosterol, leading to a build-up of toxic concentrations of hydrogen peroxide . The accumulation of hydrogen peroxide can cause oxidative damage to the fungal cell, further inhibiting its growth .
Pharmacokinetics
Ketoconazole is well-absorbed in the gastrointestinal tract, and its absorption is generally improved by food . It is extensively metabolized in the liver, primarily by the CYP3A4 enzyme . Ketoconazole is highly protein-bound, mainly to albumin, and is excreted primarily in the feces .
Result of Action
The result of this compound’s action is the inhibition of fungal growth. By disrupting the synthesis of ergosterol, a critical component of the fungal cell membrane, this compound increases membrane fluidity and permeability, inhibiting the growth and proliferation of the fungus .
Action Environment
Ketoconazole requires an acidic environment to become soluble in water . At pH values above 3, it becomes increasingly insoluble, with about 10% entering solution in 1 hour. At pH less than 3, dissolution is 85% complete in 5 minutes and entirely complete within 30 minutes . Therefore, the efficacy and stability of this compound may also be influenced by the pH of the environment.
生化学分析
Biochemical Properties
It can be inferred from the properties of ketoconazole that it may interact with enzymes, proteins, and other biomolecules involved in the synthesis of ergosterol, a vital component of fungal cell membranes
Cellular Effects
Based on the effects of ketoconazole, it can be hypothesized that 2,3-Dehydro Ketoconazole may influence cell function by disrupting the integrity of fungal cell membranes, thereby inhibiting growth
Molecular Mechanism
It is likely that it functions similarly to ketoconazole, which inhibits the enzyme cytochrome P450 14α-demethylase, preventing the conversion of lanosterol to ergosterol . This results in increased fungal cellular permeability due to reduced amounts of ergosterol in the fungal cell membrane .
Metabolic Pathways
It can be inferred from the metabolism of ketoconazole that this compound may be involved in similar pathways, potentially interacting with enzymes or cofactors involved in the synthesis of ergosterol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dehydro Ketoconazole typically involves the dehydrogenation of ketoconazole. This process can be achieved through various chemical reactions, including the use of oxidizing agents under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, it is likely that the process involves large-scale dehydrogenation reactions similar to those used in laboratory settings. The use of advanced purification techniques ensures the compound meets the required standards for research and potential pharmaceutical applications .
化学反応の分析
Types of Reactions: 2,3-Dehydro Ketoconazole undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can revert it back to ketoconazole or other related compounds.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include methanol, ethanol, and dichloromethane.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction can produce ketoconazole .
類似化合物との比較
Ketoconazole: The parent compound, widely used as an antifungal agent.
Itraconazole: Another antifungal agent with a similar mechanism of action.
Fluconazole: A triazole antifungal agent with a broader spectrum of activity
Uniqueness: 2,3-Dehydro Ketoconazole is unique due to its dehydrogenated structure, which may confer different chemical and biological properties compared to its parent compound, ketoconazole. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
特性
IUPAC Name |
1-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-2,3-dihydropyrazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-10,12,14,18,23H,11,13,15-17H2,1H3/t23-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVFISLXKPKRQU-OZXSUGGESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(C=C1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCN(C=C1)C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26Cl2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180179 | |
| Record name | R-049223 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
254912-63-5 | |
| Record name | 2,3-Dehydro ketoconazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254912635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | R-049223 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | R-049223 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54OX2F5ST1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![D-[2-13C]tagatose](/img/structure/B583995.png)



![D-[2-13C]Threose](/img/structure/B584009.png)
![D-[4-13C]Threose](/img/structure/B584011.png)
![[2'-13C]thymidine](/img/structure/B584012.png)


![[3'-13C]Thymidine](/img/structure/B584016.png)

